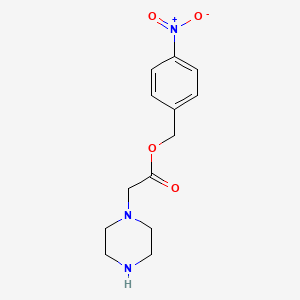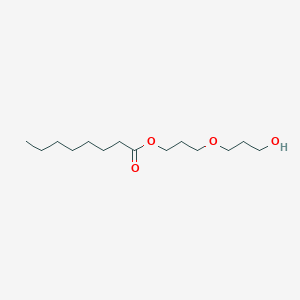![molecular formula C15H15NO5 B14264528 Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate CAS No. 133284-83-0](/img/structure/B14264528.png)
Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate is a chemical compound known for its diverse applications in various scientific fields. It is derived from 8-hydroxyquinoline, a compound with a rich history of use in medicinal chemistry due to its biological activities, including antimicrobial, anticancer, and antifungal effects .
Preparation Methods
The synthesis of Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate typically involves the reaction of 8-hydroxyquinoline with dimethyl malonate. This reaction can be facilitated by using a base such as sodium ethoxide in an ethanol solvent. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of hydroquinoline derivatives.
Scientific Research Applications
Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate involves its interaction with metal ions, forming stable chelates. This chelation process is crucial for its biological activities, including enzyme inhibition and cytoprotection. The compound targets various molecular pathways, including those involved in oxidative stress response and mitochondrial function .
Comparison with Similar Compounds
Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate is unique due to its specific structure and the presence of both the 8-hydroxyquinoline moiety and the propanedioate group. Similar compounds include:
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
4-Hydroxy-2-quinolones: These compounds also exhibit significant biological activities and are used in drug development.
Quinoline derivatives: A broad class of compounds with diverse applications in medicinal chemistry.
Properties
CAS No. |
133284-83-0 |
|---|---|
Molecular Formula |
C15H15NO5 |
Molecular Weight |
289.28 g/mol |
IUPAC Name |
dimethyl 2-[(8-hydroxyquinolin-2-yl)methyl]propanedioate |
InChI |
InChI=1S/C15H15NO5/c1-20-14(18)11(15(19)21-2)8-10-7-6-9-4-3-5-12(17)13(9)16-10/h3-7,11,17H,8H2,1-2H3 |
InChI Key |
JCVZMPIWPHZFHX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=NC2=C(C=CC=C2O)C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-3-nitrophenyl}-1H-imidazole](/img/structure/B14264447.png)
![3-[(Octadeca-1,3-dien-1-yl)oxy]propan-1-amine](/img/structure/B14264450.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole]](/img/structure/B14264457.png)
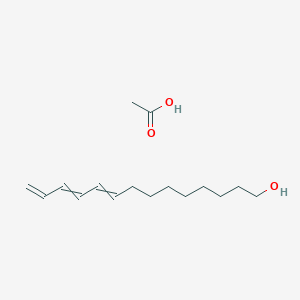
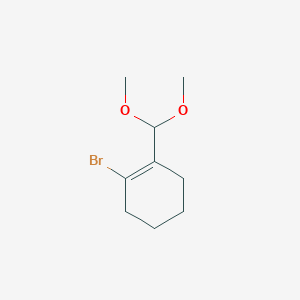

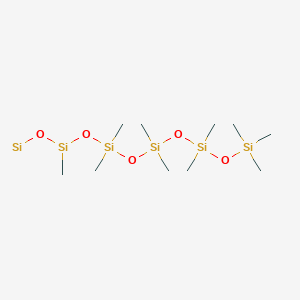
![Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-](/img/structure/B14264492.png)
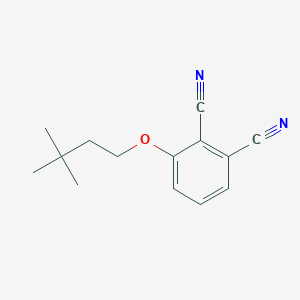
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B14264503.png)
![Diethyl [amino(4-fluorophenyl)methyl]phosphonate](/img/structure/B14264504.png)
![4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine](/img/structure/B14264509.png)
